2-Chloro-5-(pyridin-4-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(pyridin-4-yl)oxazole: is a heterocyclic compound that contains both an oxazole ring and a pyridine ring. The presence of these rings makes it a valuable compound in medicinal chemistry and organic synthesis. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyridin-4-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine-4-carboxylic acid with an appropriate amine to form an amide intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(pyridin-4-yl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to form different functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are often used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
Chemistry: 2-Chloro-5-(pyridin-4-yl)oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable building block in organic synthesis .
Biology: In biological research, oxazole derivatives, including this compound, are studied for their potential antimicrobial and anticancer activities. These compounds can inhibit the growth of bacteria and cancer cells, making them promising candidates for drug development .
Medicine: The compound’s potential therapeutic properties have led to its investigation as a lead compound in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable scaffold for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the synthesis of various active ingredients used in these industries .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 2-Chloro-5-(pyridin-4-yl)oxazole is unique due to the presence of both a chlorine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to other oxazole derivatives, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct and valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-5-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H |
InChI Key |
NYRVRHYWGPDFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.